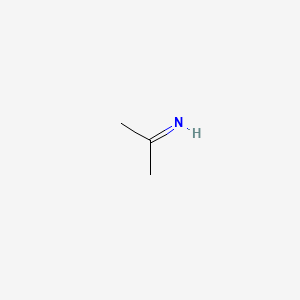

2-Propanimine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3(2)4/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAGXZXKTKRFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191992 | |

| Record name | 2-Propanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38697-07-3 | |

| Record name | 2-Propanimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38697-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propanimine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propanimine, also commonly known as acetone (B3395972) imine, is the simplest ketimine, possessing the chemical formula (CH₃)₂C=NH.[1] As a volatile and flammable colorless liquid at room temperature, it serves as a fundamental building block in organic synthesis and is a subject of academic interest, particularly in astrochemistry and molecular spectroscopy.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structural features, and key reactive pathways of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside structured data tables for easy reference and graphical representations of its structure and key reactions to facilitate understanding.

Chemical Structure and Identification

This compound is structurally analogous to acetone, with the carbonyl oxygen replaced by an imine (NH) group.[1] The central carbon atom is sp² hybridized and forms a double bond with the nitrogen atom. This C=N double bond is the key functional group that dictates the molecule's reactivity.[1] The molecule possesses Cₛ molecular symmetry due to a slightly tilted N-H bond, which results in two non-equivalent methyl (CH₃) internal rotors.[1]

Structural Diagram

Caption: Chemical structure of this compound ((CH₃)₂C=NH).

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | propan-2-imine | [3] |

| Synonyms | Acetone imine, this compound | [2][3] |

| CAS Number | 38697-07-3 | [3] |

| Molecular Formula | C₃H₇N | [1][3] |

| Molar Mass | 57.096 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.8 g·cm⁻³ (at 25 °C) | [2] |

| Boiling Point | 57–59 °C (330–332 K) | [2] |

| Flash Point | 14.7 °C (287.8 K) | [2] |

| Refractive Index (n_D) | 1.394 | [2] |

| log P | -0.56 | [2] |

Table 2: Computed Molecular Properties

| Property | Value | Reference |

| Exact Mass | 57.057849228 Da | [3] |

| Topological Polar Surface Area | 23.9 Ų | [3] |

| Heavy Atom Count | 4 | [3] |

| Complexity | 26.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic carbon and the nucleophilic nitrogen of the imine group.

Hydrolysis

Like many imines, this compound is susceptible to hydrolysis, readily reacting with water to revert to its precursors, acetone and ammonia.[1] This reaction is reversible and can be catalyzed by acid.[4]

References

Synthesis of Isopropylamine from Isopropanol and Ammonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isopropylamine (B41738) from isopropanol (B130326) and ammonia (B1221849). The primary industrial method for this conversion is catalytic reductive amination, a process that involves the reaction of isopropanol and ammonia in the presence of a heterogeneous catalyst at elevated temperature and pressure. This document details the underlying reaction mechanisms, various catalytic systems, experimental protocols, and quantitative performance data.

Core Principles and Reaction Mechanism

The synthesis of isopropylamine from isopropanol and ammonia is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism follows a "borrowing hydrogen" or dehydrogenation-condensation-hydrogenation pathway. The rate-limiting step in this process is the initial dehydrogenation of isopropanol.[1][2]

The key steps are:

-

Dehydrogenation: Isopropanol is first dehydrogenated on the catalyst surface to form acetone (B3395972) and adsorbed hydrogen atoms.

-

Condensation: The acetone then reacts with ammonia to form an imine intermediate (2-iminopropane), with the elimination of a water molecule.

-

Hydrogenation: The imine intermediate is subsequently hydrogenated by the adsorbed hydrogen atoms to yield the final product, isopropylamine.

A common side reaction is the reaction of the newly formed isopropylamine with another molecule of acetone to produce diisopropylamine (B44863).[3]

Catalytic Systems

A variety of catalysts have been developed for the amination of isopropanol, with nickel-based catalysts being the most extensively studied and commercially utilized. These catalysts are typically supported on high-surface-area materials to enhance their activity and stability.

Key catalyst types include:

-

Nickel-based catalysts: Supported on materials like γ-alumina (γ-Al₂O₃), silica (B1680970) (SiO₂), or mixed oxides, these are the industry standard.[3][4][5][6] The addition of promoters such as copper (Cu), molybdenum (Mo), zinc (Zn), or iron (Fe) can significantly improve selectivity and activity.[7][8][9]

-

Cobalt-based catalysts: Supported on γ-alumina, these catalysts also show good activity and selectivity for the reductive amination of isopropanol.[5][10]

-

Noble metal catalysts: Catalysts based on ruthenium (Ru) and silver (Ag) have also been investigated and show promising activity.[10]

The choice of catalyst and support can influence the reaction conditions and the selectivity towards monoisopropylamine versus diisopropylamine. For instance, catalysts with strong surface basicity have been shown to promote the desorption of isopropylamine, thereby increasing selectivity.[1][2]

Experimental Protocols

While specific experimental parameters can vary depending on the catalyst and desired scale, the following protocol outlines a general procedure for the gas-phase catalytic amination of isopropanol.

Catalyst Preparation and Activation (Example: Ni/γ-Al₂O₃)

A common method for preparing Ni/γ-Al₂O₃ catalysts is incipient wetness impregnation.

-

Impregnation: A solution of a nickel salt (e.g., nickel nitrate) is added to the γ-alumina support. The volume of the solution is equal to the pore volume of the support.

-

Drying: The impregnated support is dried, typically at 100-120 °C, to remove the solvent.

-

Calcination: The dried material is then calcined in air at a high temperature (e.g., 300-500 °C) to decompose the nickel salt into nickel oxide.

-

Reduction/Activation: Prior to the reaction, the catalyst is activated by reduction in a stream of hydrogen gas at an elevated temperature (e.g., 400-500 °C). This step reduces the nickel oxide to metallic nickel, which is the active catalytic species.

Synthesis of Isopropylamine

The synthesis is typically carried out in a fixed-bed reactor.

-

Reactor Setup: A fixed-bed reactor is packed with the activated catalyst. The reactor is equipped with temperature and pressure controllers, as well as mass flow controllers for the reactant gases.

-

Reaction Conditions: Isopropanol is vaporized and fed into the reactor along with ammonia and hydrogen gas. The reaction is typically carried out at temperatures ranging from 150 °C to 250 °C and pressures from atmospheric to 2.5 MPa.[3] The molar ratio of the reactants (isopropanol:ammonia:hydrogen) is a critical parameter that influences selectivity. An excess of ammonia is generally used to favor the formation of the primary amine.

-

Product Collection: The reaction products exit the reactor in the gas phase and are then cooled and condensed. The liquid product mixture contains isopropylamine, diisopropylamine, unreacted isopropanol, water, and dissolved ammonia.

-

Purification: The crude product mixture is purified by distillation. A multi-stage distillation process is typically employed to separate the components.[11] Unreacted ammonia is first removed, followed by the separation of monoisopropylamine. The remaining mixture, which may contain an azeotrope of diisopropylamine and water, can be further processed to isolate the diisopropylamine.[11][12]

Quantitative Data

The performance of different catalytic systems under various conditions is summarized in the tables below.

Table 1: Performance of Various Catalysts in Isopropanol Amination

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Isopropanol Conversion (%) | Isopropylamine Selectivity (%) | Diisopropylamine Selectivity (%) | Reference |

| Porous Ni-Al | Ba(OH)₂ activated | 195 | 1.72 | 86 | 37 (Yield) | 33 (Yield) | [13] |

| 17% Ni | γ-Al₂O₃ | 170 | Atmospheric | 80 | 65 | - | [5] |

| Ni-Fe | γ-Al₂O₃ | 150 | - | 95.6 | 83.0 | - | [8] |

| Cu-Ni-Zn-Mg | Al₂O₃ | - | - | 70 | 95 | - | [7] |

| 5% Co, 3 atom% Ag | Al₂O₃ | 200 | - | 90 | 78 (Yield of 1-octylamine) | - | [10] |

Table 2: Influence of Reaction Conditions on Isopropylamine Synthesis over a Ni/Al₂O₃ Catalyst (Illustrative Data based on Patent Literature)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 120 | 150 | 180 |

| Pressure (MPa) | 0.8 | 0.8 | 1.0 |

| Acetone Liquid Hourly Space Velocity (h⁻¹) | 1.2 | 0.6 | 0.3 |

| Molar Ratio (Acetone:H₂:NH₃) | 1:3:3 | 1:3:3 | 1:3:3 |

| Result | |||

| Acetone Conversion (%) | ~100 | ~100 | >99 |

| Isopropylamine Selectivity (%) | >92 | - | 90 |

| Diisopropylamine Selectivity (%) | 4.3 | - | ~5 |

| Reference | [3] | [3] | [3] |

Note: Some industrial processes use acetone as a starting material, which is an intermediate in the isopropanol amination pathway.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of isopropylamine from isopropanol and ammonia.

Experimental Workflow

Caption: General experimental workflow for isopropylamine synthesis.

References

- 1. Sciencemadness Discussion Board - Isopropylamine and Diisopropylamine from Acetone - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. researchgate.net [researchgate.net]

- 3. CN1054366C - Process for producing isopropyl amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Ru and Ag promoted Co/Al2O3 catalysts for the gas-phase amination of aliphatic alcohols with ammonia - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. US3850760A - Separation of isopropyl-amines by plural stage distillation - Google Patents [patents.google.com]

- 12. US2512585A - Azeotropic distillation of isopropyl alcohol from diisopropylamine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Isopropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738), also known as 2-propanamine or monoisopropylamine (MIPA), is a primary aliphatic amine with the chemical formula (CH₃)₂CHNH₂.[1][2] It is a colorless, hygroscopic, and flammable liquid characterized by a strong, ammonia-like odor.[1][2][3][4] Isopropylamine is a versatile and valuable intermediate in the chemical industry, widely utilized as a solvent and a building block in the synthesis of a broad range of products.[1][3] Its applications are extensive, particularly in the agrochemical sector for the production of herbicides and pesticides, and in the pharmaceutical industry for the synthesis of various drug substances.[3][5][6][7][8] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key reactivity pathways relevant to research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of isopropylamine are summarized below. These properties are crucial for its handling, application in synthesis, and purification processes.

Table 1: Physical Properties of Isopropylamine

| Property | Value |

| Appearance | Colorless, hygroscopic liquid[1][2][3] |

| Odor | Pungent, ammonia-like, fishy[1][2][4] |

| Boiling Point | 32.4 °C (90.3 °F) at 760 mmHg[1][2][9] |

| Melting Point | -95.2 °C (-139.4 °F)[1] |

| Density | 0.6891 g/cm³ at 20 °C[1] |

| Vapor Pressure | 63.41 kPa (478 mmHg) at 20 °C[1][10] |

| Vapor Density | 2.04 (Air = 1)[2][10] |

| Solubility | Miscible with water, alcohol, ether, acetone, benzene, chloroform[1][3][8] |

| Refractive Index (n²⁰/D) | 1.374[4] |

| Viscosity | 0.3 mPa·s at 20 °C[10] |

Table 2: Chemical and Molecular Properties of Isopropylamine

| Property | Value |

| Chemical Formula | C₃H₉N[1][6] |

| Molecular Weight | 59.11 g/mol [1][2] |

| IUPAC Name | Propan-2-amine[2][3] |

| CAS Number | 75-31-0[6] |

| Acidity (pKa of conjugate acid) | 10.63[1][3] |

| LogP (Octanol/Water Partition Coeff.) | 0.26[2] |

| pH | 14 (70% aqueous solution)[11] |

Table 3: Spectral Data for Isopropylamine

| Spectroscopy | Key Features and Wavenumbers/Shifts |

| Infrared (IR) | ~3500-3300 cm⁻¹ (N-H stretch, broad), ~1650-1580 cm⁻¹ (N-H bend), ~1250-1020 cm⁻¹ (C-N stretch)[12] |

| ¹H NMR | Signals typically observed around δ 3.0-3.2 ppm (CH), δ 1.0-1.2 ppm (CH₃), and a variable amine proton signal (NH₂)[13] |

| ¹³C NMR | Signals expected for the two distinct carbon environments. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic fragmentation patterns.[14][15] |

Table 4: Safety and Flammability Data for Isopropylamine

| Property | Value |

| Flash Point | -35 °F (-37 °C)[2][4][9] |

| Autoignition Temperature | 400-402 °C (752-756 °F)[1][9] |

| Lower Explosive Limit (LEL) | 2.0%[7][9] |

| Upper Explosive Limit (UEL) | 10.4%[7][9] |

Chemical Reactivity and Logical Pathways

As a primary amine, isopropylamine's reactivity is dominated by the lone pair of electrons on the nitrogen atom, making it both a nucleophile and a weak base.[16] Its key reactions are typical of simple alkyl amines.[3]

-

Acid-Base Reactions: Isopropylamine readily reacts with acids to form isopropylammonium salts.[1][6] This basicity is fundamental to its use as an acid scavenger or basic catalyst in organic synthesis.[16]

-

Nucleophilic Substitution & Acylation: It acts as a nucleophile, reacting with electrophiles like alkyl halides to produce secondary and tertiary amines, or with acyl chlorides and anhydrides to form amides.[16]

-

Condensation Reactions: It undergoes condensation with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines via reductive amination.[3][6][16]

-

Reaction with Oxidants: Isopropylamine can react vigorously with strong oxidizing agents.[4][5][9]

Below is a diagram illustrating the core reactivity pathways of isopropylamine.

Experimental Protocols

Accurate determination of physical and chemical properties is essential for quality control and research. The following sections detail standard laboratory protocols for key properties of isopropylamine.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property indicating purity. The capillary method is a common micro-scale technique for its determination.[17][18]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of the liquid isopropylamine is placed into a fusion tube or a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., a Thiele tube filled with paraffin (B1166041) oil) to ensure uniform heating.[17][19]

-

Heating: The bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.[17][18]

-

Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[17]

Determination of pKa (Potentiometric Titration)

The pKa of an amine's conjugate acid is a measure of its basicity. Potentiometric titration is a precise method for its determination.

Methodology:

-

Solution Preparation: Prepare a standard solution of isopropylamine of known concentration in deionized water. Prepare a standard solution of a strong acid titrant, such as hydrochloric acid (HCl).[20]

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the isopropylamine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.

-

Titration: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the volume of titrant required to reach the equivalence point (Veq). The pKa is equal to the pH at the half-equivalence point (Veq / 2).[21] This can be read directly from the graph.

Purity Analysis (Gas Chromatography)

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like isopropylamine and quantifying impurities.[22][23]

Methodology:

-

Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. A base-deactivated capillary column is recommended to prevent peak tailing caused by the polar amine group.

-

Sample Preparation (Direct Analysis): A sample of isopropylamine is accurately diluted with a suitable solvent (e.g., methanol) to a concentration within the instrument's linear range. The solution is then filtered through a syringe filter into a GC vial.[24]

-

Injection: A small, precise volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column. Compounds separate based on their boiling points and interactions with the column's stationary phase. Isopropylamine, being highly volatile, will typically have a short retention time.

-

Detection: As each component elutes from the column, it is detected by the FID. The detector generates a signal proportional to the amount of the compound.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The area of each peak is integrated to determine the relative concentration. Purity is calculated by dividing the peak area of isopropylamine by the total area of all peaks.

References

- 1. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 2. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isopropylamine - Wikipedia [en.wikipedia.org]

- 4. Isopropylamine | 75-31-0 [chemicalbook.com]

- 5. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 6. Page loading... [guidechem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Isopropylamine - Quimidroga [quimidroga.com]

- 9. ISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Diisopropylamine [webbook.nist.gov]

- 16. nbinno.com [nbinno.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. ez.restek.com [ez.restek.com]

- 24. benchchem.com [benchchem.com]

2-Propanimine reaction with carbonyl compounds

An In-depth Technical Guide to the Reaction of Isopropylamine (B41738) with Carbonyl Compounds

Abstract

This technical guide provides a comprehensive overview of the reaction between isopropylamine (2-propanamine) and carbonyl compounds (aldehydes and ketones). This reaction is a cornerstone of synthetic organic chemistry for the formation of N-isopropyl substituted imines (Schiff bases). The guide delves into the core reaction principles, including the acid-catalyzed mechanism, equilibrium considerations, and the critical role of pH. Detailed experimental protocols, quantitative data, and the principal application of this reaction in reductive amination for the synthesis of secondary amines are presented. Visualizations of the reaction mechanism, experimental workflow, and the reductive amination pathway are included to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

The reaction of primary amines with aldehydes and ketones to form imines is a fundamental transformation in organic chemistry.[1] This guide focuses on the reaction using isopropylamine as the primary amine.

Note on Nomenclature: The term "2-propanimine" is the correct IUPAC name for the imine derived from acetone (B3395972) and ammonia, (CH₃)₂C=NH.[2] However, in the context of reactions with carbonyl compounds, it is often used colloquially or potentially erroneously to refer to isopropylamine (IUPAC name: 2-propanamine or propan-2-amine), (CH₃)₂CH-NH₂. Given the synthetic utility and commonality, this guide will focus on the reaction of isopropylamine with various carbonyl compounds to generate N-isopropyl imines.

This condensation reaction is highly valuable as the resulting imines are key intermediates. While sometimes isolated, they are frequently generated in situ and immediately reduced to form stable N-isopropyl secondary amines—a process known as reductive amination.[3] This two-step, one-pot sequence is a powerful tool for C-N bond formation and is widely employed in the synthesis of pharmaceutical compounds and other fine chemicals.

Core Reaction Principles: Imine Formation

The formation of an imine from a primary amine and a carbonyl compound is an acid-catalyzed, reversible nucleophilic addition-elimination reaction.[4][5]

Reaction Mechanism

The reaction proceeds through several distinct steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon of the carbonyl group.[6]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.

-

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by a catalyst, converting it into a good leaving group (H₂O).[5]

-

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the neutral N-isopropyl imine product and regenerate the acid catalyst.

Caption: Figure 1: Acid-Catalyzed Imine Formation Mechanism.

Equilibrium and Reaction Conditions

Imine formation is a reversible process.[7] To achieve high yields of the imine product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished by:

-

Water Removal: The water produced as a byproduct can be removed from the reaction mixture. Common laboratory techniques include azeotropic distillation with a Dean-Stark apparatus (often using toluene (B28343) as a solvent), or the use of dehydrating agents like molecular sieves (e.g., 4Å sieves) or anhydrous salts (e.g., MgSO₄).[2][7]

-

Excess Reactant: Using an excess of one of the starting materials (usually the more volatile or less expensive one, like isopropylamine) can also drive the reaction to completion.

pH Dependence

The rate of imine formation is highly dependent on the pH of the reaction medium.[4]

-

Low pH (Strongly Acidic): At low pH, the primary amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) salt ((CH₃)₂CH-NH₃⁺), which halts the initial nucleophilic attack on the carbonyl.

-

High pH (Basic/Neutral): At high pH, the carbonyl group is not effectively activated by protonation, and the hydroxyl group of the carbinolamine intermediate cannot be easily protonated to become a good leaving group (water).

-

Optimal pH: The reaction rate is generally maximal in a weakly acidic medium, typically between pH 4 and 5. This provides a sufficient concentration of acid to catalyze the dehydration step without significantly deactivating the amine nucleophile.[4]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of N-isopropyl imines.

Protocol: Synthesis of an N-isopropyl Imine using Molecular Sieves

This procedure is adapted from a method for reacting 4-tert-butylcyclohexanone (B146137) with isopropylamine and is suitable for many aldehydes and ketones.[7]

Materials and Reagents:

-

Aldehyde or Ketone (e.g., 4-tert-butylcyclohexanone, 1.0 eq)

-

Isopropylamine (1.5 eq)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

-

Activated 4Å molecular sieves (approx. 400g per mole of carbonyl)

-

Round-bottom flask, magnetic stirrer, condenser (if heating)

-

Filtration apparatus

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the anhydrous solvent (e.g., 0.75 M solution).

-

Addition of Reagents: Add activated 4Å molecular sieves to the flask, followed by isopropylamine (1.5 eq).

-

Reaction: Stir the mixture vigorously at room temperature. For less reactive ketones, gentle heating (reflux) may be required.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the carbonyl starting material is consumed (typically 2-24 hours).[8]

-

Workup: Once the reaction is complete, filter the mixture to remove the molecular sieves. Rinse the sieves with a small amount of fresh anhydrous solvent.

-

Isolation: Combine the filtrate and rinses. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude imine can be purified by distillation (bulb-to-bulb or fractional) under vacuum to yield the final product.[7]

Safety Precautions: Isopropylamine is a volatile, flammable, and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Caption: Figure 2: Experimental Workflow for Imine Synthesis.

Quantitative Data Presentation

The efficiency of N-isopropyl imine formation depends on the structure of the carbonyl compound and the reaction conditions. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[9]

| Carbonyl Compound | Amine | Conditions | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | Isopropylamine (1.5 eq) | Diethyl ether, 4Å mol. sieves, 5h, RT | 82% | [7] |

| Benzaldehyde | Benzylamine (1.2 eq) | Heptane, Pd catalyst, 90°C, 20h | 95% | [10] |

| Various Aldehydes | Various Primary Amines | Solvent-free, grinding, overnight | Good to Excellent | [11] |

| Various Aldehydes | Various NH₂-containing compounds | Pyrrolidine catalyst, CH₂Cl₂, RT | >95% | [12] |

| Note: Data for direct reactions with isopropylamine is limited in readily available literature; related examples with other primary amines are provided for context and demonstrate the high efficiency of the transformation under optimized conditions. |

Key Application: Reductive Amination

A primary motivation for synthesizing imines is their role as intermediates in reductive amination. This process combines imine formation and reduction into a single synthetic operation to produce a secondary amine, avoiding issues of over-alkylation common in other amine synthesis methods.[3]

The process involves forming the N-isopropyl imine in situ, which is then reduced without isolation.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent, but it can also reduce the starting aldehyde or ketone.[3]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective for reductive amination. It is stable in weakly acidic conditions (optimal for imine formation) and selectively reduces the protonated iminium ion much faster than it reduces the carbonyl starting material.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and effective alternative to NaBH₃CN, known for its mildness and broad applicability.[3][13]

-

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C, Raney Ni, PtO₂) can also be used to reduce the imine.[14][15]

Caption: Figure 3: One-Pot Reductive Amination Pathway.

Protocol: One-Pot Reductive Amination

This protocol is a general method for the synthesis of N-isopropyl secondary amines from carbonyl compounds.[8][13]

Materials and Reagents:

-

Aldehyde or Ketone (1.0 eq)

-

Isopropylamine (1.1-1.2 eq)

-

Reducing Agent (e.g., Sodium Triacetoxyborohydride, STAB, 1.5 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Catalytic Acetic Acid (optional, 1-5 mol%)

Procedure:

-

Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and isopropylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). If needed, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Reduction: Cool the mixture in an ice bath to 0°C. Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring by TLC for the disappearance of the imine intermediate and starting carbonyl.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude secondary amine product by column chromatography on silica (B1680970) gel.

Quantitative Data for Reductive Amination

| Carbonyl Precursor | Amine Product | Reducing Agent / Conditions | Yield (%) | Reference |

| Benzaldehyde | N-Benzylisopropylamine | H₂ (1 atm), Pd/C, 25°C, 6h | 84% (related) | [10] |

| Various Aldehydes/Ketones | N-Methyl Secondary Amines | Ti(OiPr)₄, NaBH₄ | 70-96% | [16] |

| Benzaldehyde | N-Benzyl-2-phenylethanamine | H₂ (1 atm), Pd/C, 25°C, 6h | 84% | [10] |

Conclusion

The reaction of isopropylamine with aldehydes and ketones is a robust and versatile method for the synthesis of N-isopropyl imines. The reaction proceeds via an acid-catalyzed addition-elimination mechanism, and its efficiency is highly dependent on careful control of pH and the removal of water to drive the equilibrium. The primary utility of this transformation lies in its integration into reductive amination protocols, providing a highly effective one-pot method for the synthesis of N-isopropyl secondary amines. This pathway is of paramount importance in modern organic synthesis, particularly for the construction of amine-containing molecules in the pharmaceutical and agrochemical industries.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sciencemadness Discussion Board - N-isopropyl-2-propanimine preparation - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Imine formation-Typical procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ijater.com [ijater.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Reductive amination - Wikipedia [en.wikipedia.org]

- 16. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Isopropylamine: A Deep Dive into pKa and Basicity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-dissociation constant (pKa) and basicity of isopropylamine (B41738), a crucial parameter in understanding its chemical behavior, particularly within non-aqueous environments relevant to organic synthesis and drug development. This document summarizes available quantitative data, details experimental protocols for pKa determination, and illustrates key concepts through logical diagrams.

Understanding the Basicity of Isopropylamine

Isopropylamine [(CH₃)₂CHNH₂], a primary aliphatic amine, is a weak base.[1][2] Its basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺).[3] The strength of an amine as a base is quantified by the pKa of its conjugate acid, the isopropylaminium (B1228971) ion [(CH₃)₂CHNH₃⁺]. A higher pKa value for the conjugate acid corresponds to a stronger base.[4] In aqueous solutions, the pKa of the isopropylaminium ion is well-established.

Quantitative Data: pKa of Isopropylamine

The acid-dissociation constant (pKa) of isopropylamine's conjugate acid is a critical parameter for predicting its reactivity and solubility. While the aqueous pKa is widely reported, values in organic solvents are less common in readily available literature.

| Solvent | pKa of Isopropylaminium Ion [(CH₃)₂CHNH₃⁺] |

| Water (H₂O) | 10.63[1][2][5], 10.6[6][7] |

| Dimethyl Sulfoxide (DMSO) | Data not readily available |

| Acetonitrile (B52724) (MeCN) | Data not readily available |

| Methanol (B129727) (MeOH) | Data not readily available |

| Tetrahydrofuran (THF) | Data not readily available |

Note on Data Availability: Experimental pKa values for isopropylamine in common organic solvents such as DMSO, acetonitrile, methanol, and THF are not widely tabulated in publicly accessible databases. The basicity of amines is significantly influenced by the solvent.[8] In aprotic polar solvents like DMSO and acetonitrile, the basicity is primarily governed by electronic effects, whereas in protic solvents like water and methanol, solvation effects play a major role.[8] Generally, the pKa of aliphatic amines is expected to be higher in aprotic polar solvents compared to water. For context, the pKa values of various other amines have been determined in solvents like acetonitrile and methanol, showing a significant solvent-dependent shift.[9]

Factors Influencing Isopropylamine's Basicity in Organic Solvents

The basicity of isopropylamine in a given solvent is a result of a complex interplay of several factors. Understanding these factors is crucial for predicting and controlling its behavior in chemical reactions.

Caption: Factors influencing the basicity of isopropylamine.

Key Factors Explained:

-

Inductive Effect: The isopropyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[10]

-

Solvation: The ability of the solvent to stabilize the protonated form of the amine (the isopropylaminium ion) through solvation greatly influences basicity. Protic solvents like water and methanol can form strong hydrogen bonds with the ammonium (B1175870) ion, stabilizing it and favoring basicity.[8] Aprotic polar solvents like DMSO and acetonitrile solvate cations to a lesser extent.[8]

-

Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of a proton and the solvation of the resulting cation, which can decrease basicity compared to less hindered primary amines.[1]

-

Hydrogen Bonding: The nature of the solvent as a hydrogen bond donor or acceptor affects its interaction with both the neutral amine and the protonated amine, thereby influencing the equilibrium.

-

Dielectric Constant: The polarity of the solvent, as indicated by its dielectric constant, affects the separation of the ion pair formed upon protonation.

Experimental Protocols for pKa Determination in Organic Solvents

Accurate determination of pKa in non-aqueous solvents requires specific methodologies. The following are detailed protocols for commonly employed techniques.

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: A solution of isopropylamine of known concentration (e.g., 0.01 M) is prepared in the desired organic solvent (e.g., acetonitrile).

-

Electrode Calibration: A glass electrode and a suitable reference electrode are calibrated using standard buffer solutions prepared in the same organic solvent.

-

Titration: The isopropylamine solution is titrated with a standardized solution of a strong acid (e.g., perchloric acid or trifluoromethanesulfonic acid) prepared in the same solvent. The titrant is added in small, precise increments.

-

Data Acquisition: The potential (or pH) of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometric Titration

This method is suitable for compounds where the UV-Vis spectrum of the amine or its protonated form changes with pH.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared in the chosen organic solvent.

-

Sample Preparation: A constant concentration of isopropylamine is added to each buffer solution.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength that shows a significant difference between the protonated and unprotonated forms of isopropylamine is plotted against the pH of the buffer solutions. The resulting data is fitted to a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

NMR Spectroscopic Titration

NMR spectroscopy can be used to determine pKa by monitoring the change in the chemical shift of nuclei near the amino group as a function of pH.[12]

Caption: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation: A series of samples containing a constant concentration of isopropylamine in a deuterated organic solvent are prepared. To each sample, varying amounts of a strong acid or base are added to create a range of protonation states.

-

NMR Measurement: The ¹H or ¹³C NMR spectrum is recorded for each sample.

-

Data Analysis: The chemical shift of a nucleus sensitive to the protonation state of the amino group (e.g., the α-carbon or α-hydrogen) is plotted against the pH or the molar ratio of acid/base. The data is fitted to a sigmoidal curve, and the pKa is determined from the inflection point.

Conclusion

The basicity of isopropylamine, as quantified by the pKa of its conjugate acid, is a fundamental property that dictates its behavior in organic solvents. While its aqueous pKa is well-documented, a comprehensive understanding of its basicity in non-aqueous media is essential for its effective application in organic synthesis and pharmaceutical development. The interplay of inductive effects, solvation, and steric hindrance, all modulated by the choice of solvent, determines its effective basicity. The experimental protocols detailed in this guide provide robust methods for the accurate determination of isopropylamine's pKa in various organic solvents, enabling researchers to better predict and control its reactivity in their specific applications.

References

- 1. fiveable.me [fiveable.me]

- 2. Isopropylamine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Showing Compound Isopropylamine (FDB009650) - FooDB [foodb.ca]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Spectroscopic Analysis of Isopropylamine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for isopropylamine (B41738) (C₃H₉N), a key building block in the synthesis of various active pharmaceutical ingredients and other chemical compounds. The document details its characteristic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The data is presented in a structured format for researchers, scientists, and professionals in drug development, alongside generalized experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy of isopropylamine reveals characteristic vibrational modes of its functional groups. As a primary aliphatic amine, its spectrum is distinguished by the presence of N-H and C-N bond vibrations. The spectrum is typically acquired from a neat liquid film.[1]

Table 1: Key IR Absorption Bands for Isopropylamine

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| ~3500 - 3300 | N-H Stretch | A broad band resulting from hydrogen bonding. Primary amines like isopropylamine typically show two distinct peaks within this range, corresponding to asymmetric and symmetric stretching.[1][2][3] |

| ~3000 - 2800 | C-H Stretch | Absorptions from the methyl (CH₃) and methine (CH) groups.[1] |

| ~1650 - 1580 | N-H Bend | A sharp band characteristic of the scissoring vibration of the primary amine group (-NH₂).[1][2] |

| ~1250 - 1020 | C-N Stretch | A medium to weak absorption typical for aliphatic amines.[1][2] |

| ~910 - 665 | N-H Wag | A broad and strong band resulting from the out-of-plane bending of the N-H bonds.[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the isopropylamine molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent.

¹H NMR Spectroscopy

The proton NMR spectrum of isopropylamine shows three distinct signals corresponding to the three unique proton environments, with an integrated intensity ratio of 6:1:2.[4]

Table 2: ¹H NMR Spectroscopic Data for Isopropylamine (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| ~1.0 - 1.2 | Doublet | 6H | (CH ₃)₂CH- | ~6.3 Hz |

| ~2.9 - 3.1 | Septet | 1H | (CH₃)₂CH - | ~6.3 Hz |

| ~1.1 - 1.2 | Singlet (broad) | 2H | -NH ₂ | N/A |

Note: The chemical shift of the amine protons (-NH₂) can vary significantly depending on concentration and solvent, and they often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. They typically do not couple with adjacent C-H protons.[4][5] The methine proton ((CH₃)₂CH -) is split into a septet by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[4] Conversely, the six methyl protons ((CH ₃)₂CH-) are split into a doublet by the single methine proton (n+1 = 1+1 = 2).[4]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is simpler, showing only two signals, which confirms the presence of two distinct carbon environments due to the molecule's symmetry.[6]

Table 3: ¹³C NMR Spectroscopic Data for Isopropylamine (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~42.8 | (C H₃)₂C H- |

| ~26.2 | (C H₃)₂CH- |

Data sourced from PubChem CID 6363.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of isopropylamine results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is a key tool for structural confirmation.

Table 4: Key Mass Spectral Data for Isopropylamine

| m/z | Relative Intensity | Ion Formula | Fragmentation |

| 59 | Moderate | [C₃H₉N]⁺• | Molecular Ion (M⁺•) |

| 44 | 100% (Base Peak) | [C₂H₆N]⁺ | α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion (M-15).[8] |

| 43 | Variable | [C₃H₇]⁺ | Loss of the amino radical (•NH₂) from the molecular ion (M-16).[8] |

The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular ion of isopropylamine at m/z 59.[9][10] The most abundant fragment, and therefore the base peak, is at m/z 44. This fragment is formed by the characteristic α-cleavage of amines, where the bond between the α-carbon and a substituent is broken, leading to the loss of a methyl group.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like isopropylamine, the spectrum is typically acquired neat. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Key absorption bands are then identified and assigned to their corresponding molecular vibrations.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-20 mg of isopropylamine is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[11] A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added. The solution is then transferred into a 5 mm NMR tube.[11][12]

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The experiment begins by locking the spectrometer onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to maximize its homogeneity. The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[11] The desired pulse sequence is then executed to acquire the data over a number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert it from the time domain to the frequency domain, yielding the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The chemical shifts, multiplicities, and integrations of the peaks are analyzed for structural elucidation.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system, which vaporizes the sample into the gas phase under a vacuum.[13]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization). This process ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[10]

-

Mass Analysis and Detection: The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10] A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[10]

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation through multiple spectroscopic techniques can be visualized as follows.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of isopropylamine.

References

- 1. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2-Propanamine [webbook.nist.gov]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Propanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-propanimine (CH₃)₂C=NH, also known as acetone (B3395972) imine. Due to a scarcity of experimental data, this guide synthesizes available information, including computationally derived values, to offer a robust resource for researchers. It covers key thermodynamic parameters such as enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat capacity. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of formation of volatile organic liquids like this compound via combustion calorimetry is presented. Finally, a logical diagram illustrating the synthesis and hydrolysis of this compound is included to provide chemical context.

Introduction

This compound is the simplest ketimine and serves as a fundamental building block in organic synthesis. Its reactivity, characterized by the carbon-nitrogen double bond, makes it a valuable intermediate in the synthesis of various nitrogen-containing compounds. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments in its application, particularly in pharmaceutical development and materials science. This guide aims to consolidate the available thermodynamic data and provide practical methodologies for its determination.

Thermodynamic Properties of this compound

Data Presentation

The following tables summarize the most reliable, computationally derived thermodynamic data for this compound in the gaseous state. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

Table 1: Standard Molar Enthalpy of Formation of Gaseous this compound at 298.15 K

| Thermodynamic Parameter | Value (kJ/mol) | Method | Source |

| Standard Molar Enthalpy of Formation (ΔfH°) | 25.1 | G2MP2 Calculation | [1] |

Table 2: Calculated Standard Molar Entropy and Heat Capacity of Gaseous this compound at 298.15 K

| Thermodynamic Parameter | Value | Method |

| Standard Molar Entropy (S°) | 295.8 J/(mol·K) | G3(MP2)/B3LYP |

| Molar Heat Capacity at Constant Pressure (Cp) | 83.7 J/(mol·K) | G3(MP2)/B3LYP |

Note: The values for Standard Molar Entropy and Molar Heat Capacity are derived from a computational study on C3H7N isomers. While not explicitly for this compound in the cited abstract, these represent the most reasonable estimates available through high-level theoretical calculations for this class of compound. A specific experimental or computational paper tabulating these exact values for this compound was not identified in the literature search.

Table 3: Calculated Standard Molar Gibbs Free Energy of Formation of Gaseous this compound at 298.15 K

| Thermodynamic Parameter | Value (kJ/mol) | Method |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | 81.9 | Calculated from ΔfH° and S° |

Calculation of ΔfG°: The standard Gibbs free energy of formation was calculated using the following equation: ΔfG° = ΔfH° - TΔfS°

Where:

-

ΔfH° is the standard enthalpy of formation of this compound.

-

T is the standard temperature (298.15 K).

-

ΔfS° is the standard entropy of formation of this compound, calculated from the standard molar entropies of this compound and its constituent elements in their standard states (graphite, H₂(g), and N₂(g)).

Experimental Protocols

Due to the challenges in handling this compound, a specific, validated experimental protocol for its thermochemical analysis is not available. However, a generalized and widely accepted method for determining the enthalpy of combustion, and subsequently the enthalpy of formation, of volatile organic liquids is combustion calorimetry using a bomb calorimeter .

Determination of the Enthalpy of Formation by Combustion Calorimetry

Objective: To determine the standard enthalpy of formation (ΔfH°) of liquid this compound by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: A known mass of the volatile liquid is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is subsequently derived using Hess's Law.

Materials and Apparatus:

-

Bomb calorimeter (isoperibol or adiabatic)

-

High-pressure oxygen cylinder

-

Crucible (platinum or silica)

-

Volatile liquid sample (this compound)

-

Benzoic acid (for calibration)

-

Fuse wire (platinum or iron)

-

Gelatin capsules or other suitable containers for volatile liquids

-

Balance (accurate to ±0.0001 g)

-

Temperature measuring device (e.g., platinum resistance thermometer)

-

Timer

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g).

-

Place the pellet in the crucible and attach a known length of fuse wire.

-

Assemble the bomb, charge it with high-pressure oxygen (typically 30 atm), and place it in the calorimeter bucket containing a known mass of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a constant final temperature is reached.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Accurately weigh a gelatin capsule.

-

Carefully fill the capsule with a known mass of this compound (approximately 0.5-0.8 g) and seal it to prevent evaporation.

-

Place the sealed capsule in the crucible and attach the fuse wire.

-

Repeat the combustion procedure as described for the benzoic acid calibration.

-

Record the initial and final temperatures.

-

-

Data Analysis:

-

Calculate the heat released during the combustion of this compound (q_comb) using the measured temperature change and the heat capacity of the calorimeter.

-

Correct for the heat of combustion of the gelatin capsule and the fuse wire.

-

Calculate the standard internal energy of combustion (ΔcU°) per mole of this compound.

-

Convert the standard internal energy of combustion to the standard enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Calculate the standard enthalpy of formation (ΔfH°) of this compound using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

-

Safety Precautions:

-

This compound is volatile and flammable. Handle in a well-ventilated fume hood.

-

High-pressure oxygen is a strong oxidizer. Follow all safety procedures for handling high-pressure gas cylinders.

-

The bomb calorimeter operates at high pressures and temperatures. Ensure the equipment is properly maintained and operated by trained personnel.

Visualization of Chemical Relationships

As no signaling pathways involving this compound were identified, the following diagram illustrates the key chemical equilibrium of its synthesis and hydrolysis. This relationship is fundamental to understanding its stability and reactivity.

Caption: Synthesis and Hydrolysis of this compound.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of this compound, addressing a notable gap in the experimental literature through the inclusion of high-level computational data. The provided tables of thermodynamic parameters offer valuable information for researchers in various fields. The detailed, generalized experimental protocol for combustion calorimetry serves as a practical guide for the experimental determination of the enthalpy of formation of this compound and similar volatile organic compounds. The visualization of its synthesis and hydrolysis underscores a key aspect of its chemical behavior. Further experimental validation of the computational data presented herein is encouraged to refine our understanding of this important chemical intermediate.

References

Isopropylamine solubility in organic and aqueous solutions

An In-depth Technical Guide to the Solubility of Isopropylamine (B41738) in Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (IUPAC name: propan-2-amine), a primary aliphatic amine with the chemical formula (CH₃)₂CHNH₂, is a colorless, volatile, and hygroscopic liquid with a characteristic ammonia-like odor.[1][2][3] Its utility as a solvent, a base, and a synthetic intermediate is critical in numerous fields, including the manufacturing of pharmaceuticals, agrochemicals, rubber, dyes, and coating materials.[2][4] A comprehensive understanding of its solubility in both aqueous and organic media is fundamental to its application in chemical synthesis, formulation development, and environmental fate assessment.

This technical guide provides a detailed overview of the solubility characteristics of isopropylamine, methods for its experimental determination, and the key molecular principles governing its behavior in solution.

Core Principles of Isopropylamine Solubility

The solubility of isopropylamine is dictated by its molecular structure: a short, branched alkyl group (isopropyl) and a polar primary amine group (-NH₂).

-

Polarity and Hydrogen Bonding : The nitrogen atom in the amine group has a lone pair of electrons and is bonded to two hydrogen atoms, enabling it to act as both a hydrogen bond donor and acceptor. This capacity for strong hydrogen bonding is the primary reason for its high solubility in polar protic solvents like water and alcohols.[5][6]

-

"Like Dissolves Like" : Isopropylamine's blend of a nonpolar alkyl region and a polar amine group allows it to be miscible with a wide array of organic solvents, ranging from polar aprotic (e.g., acetone) to relatively nonpolar (e.g., benzene, hexanes).[3][5][7]

-

Basicity : As a weak base (pKa of the conjugate acid is 10.63), isopropylamine readily reacts with acidic solvents to form salts, which can significantly alter its solubility profile.[2][3]

The interplay of these factors is visualized in the diagram below.

Data Presentation: Solubility in Aqueous and Organic Solvents

Quantitative solubility data for isopropylamine is often reported as "miscible," indicating that it is soluble in all proportions. This is a consequence of its strong intermolecular interactions with a wide variety of solvents.

Table 1: Solubility in Aqueous Solutions

| Solvent | Formula | Temperature (°C) | Solubility (g/L) | Classification |

| Water | H₂O | 20 | 1,000 (Effectively unlimited) | Miscible[4][7][8] |

Table 2: Solubility in Common Organic Solvents

| Solvent Class | Solvent | Formula | Classification |

| Alcohols | Ethanol | C₂H₅OH | Miscible[3][7] |

| Methanol | CH₃OH | Miscible (by analogy) | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[3][7] |

| Ketones | Acetone | (CH₃)₂CO | Miscible / Very Soluble[3][7] |

| Halogenated | Chloroform | CHCl₃ | Miscible / Soluble[3][7] |

| Aromatics | Benzene | C₆H₆ | Miscible / Soluble[3][7] |

| Alkanes | Hexanes | C₆H₁₄ | Miscible |

Note: "Miscible" indicates that the two substances form a homogeneous solution at all concentrations.

Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust experimental design, especially for a volatile compound like isopropylamine. Standardized methods such as ASTM E1148 (for aqueous solubility) and OECD Test Guideline 105 (Water Solubility) provide a framework.[1][9][10] Below is a generalized protocol adapted for determining the solubility of isopropylamine in an organic solvent where it is not fully miscible.

Gravimetric Method for Quantitative Solubility

This method is suitable for determining the concentration of a saturated solution at a specific temperature.

Objective: To quantitatively determine the solubility of isopropylamine in a specific organic solvent at a constant temperature.

Materials:

-

High-purity isopropylamine (>99%)

-

Analytical grade organic solvent

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (±0.0001 g)

-

Gas-tight vials with septa

-

Gas-tight syringes and syringe filters (Teflon or other compatible material)

-

Volumetric flasks and pipettes

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of isopropylamine to a known volume of the selected organic solvent in a gas-tight vial. "Excess" means enough solid/liquid solute is visible after equilibration.

-

Seal the vial immediately to prevent the volatile isopropylamine from escaping.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). The temperature must be kept well below isopropylamine's boiling point (~32.4°C).[3]

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow any undissolved isopropylamine to settle. Maintain the vial at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed (tared) volumetric flask to remove any microscopic undissolved particles. Sealing the flask is crucial to prevent evaporation.

-

-

Solvent Evaporation:

-

Reweigh the flask to determine the precise mass of the saturated solution sample.

-

Carefully evaporate the solvent from the flask under controlled conditions. Given the volatility of isopropylamine, this step is challenging. A rotary evaporator at low temperature and reduced pressure is ideal. Alternatively, a very gentle stream of inert gas in a fume hood can be used.

-

-

Mass Determination and Calculation:

-

Once the solvent is removed, the non-volatile isopropylamine salt (if an acidic impurity was present) or the amine itself (if handled perfectly) remains. For a more accurate method with volatile amines, quantitative analysis (e.g., GC-MS or titration) of the saturated solution (from step 3) is recommended over evaporation.

-

Calculation (via quantitative analysis):

-

Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100

-

Solubility (mol/L) = Concentration from analysis [mol/L]

-

-

The workflow for this protocol is illustrated below.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Isopropylamine - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isopropylamine | 75-31-0 [amp.chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. filab.fr [filab.fr]

Methodological & Application

Application Notes and Protocols for the Synthesis of Herbicides Using Isopropylamine Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key herbicides that utilize isopropylamine (B41738) as a critical intermediate. The information compiled herein is intended to support research and development in the fields of agrochemicals and drug development by offering comprehensive experimental procedures, quantitative data, and visual representations of synthetic pathways.

Introduction

Isopropylamine is a versatile primary amine that serves as a fundamental building block in the synthesis of a wide array of agrochemicals, most notably herbicides. Its nucleophilic nature allows for its incorporation into various molecular scaffolds, often imparting desirable physicochemical properties to the final active ingredient. For instance, the formation of isopropylamine salts of acidic herbicides, such as glyphosate (B1671968) and imazapyr, significantly enhances their water solubility and, consequently, their bioavailability and herbicidal efficacy. In the case of triazine herbicides like atrazine, isopropylamine is a key reactant in the sequential substitution of chlorine atoms on a cyanuric chloride core. This document outlines the synthesis of three major herbicides employing isopropylamine: Glyphosate Isopropylamine Salt, Atrazine, and Imazapyr Isopropylamine Salt.

Synthesis of Glyphosate Isopropylamine Salt

Glyphosate, a broad-spectrum systemic herbicide, is most commonly formulated as its isopropylamine salt to increase its solubility in water. The synthesis involves the initial production of glyphosate acid, followed by its neutralization with isopropylamine.

Experimental Protocol:

Part A: Synthesis of Glyphosate Acid via Phosphomethylation of Glycine (B1666218)

-

Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the vessel with glycine and dialkyl phosphite.

-

Reaction: Heat the mixture and add formaldehyde (B43269) dropwise through the dropping funnel while maintaining vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Saponification: After the addition of formaldehyde is complete, add a 30% (w/v) sodium hydroxide (B78521) solution to saponify the resulting ester.

-

Solvent Removal: Remove the tertiary base and alcohol by distillation.

-

Acidification and Crystallization: Acidify the alkaline solution with concentrated hydrochloric acid to a pH of 1.5. Cool the mixture to 15°C and allow it to rest for 3-4 hours to facilitate the crystallization of glyphosate acid.

-

Isolation: Collect the glyphosate acid crystals by filtration, wash with cold water, and dry under vacuum.

Part B: Preparation of Glyphosate Isopropylamine Salt

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling system, suspend the synthesized glyphosate acid in water.

-

Neutralization: Slowly add isopropylamine to the glyphosate acid suspension under controlled temperature conditions (below 30-40°C) to manage the exothermic reaction.

-

pH Adjustment: Continue the addition of isopropylamine until the pH of the solution is neutral (approximately 6.2-6.8), ensuring the complete formation of the isopropylamine salt.

-

Formulation: The resulting aqueous solution of glyphosate isopropylamine salt can be further formulated with adjuvants and surfactants as needed.

Quantitative Data:

| Parameter | Value | Reference |

| Glyphosate Acid Synthesis | ||

| Reaction Yield | 20-26% | |

| Reflux Temperature | 105°C | |

| Crystallization Temperature | 15°C | |

| Final pH for Crystallization | 1.5 | |

| Glyphosate Isopropylamine Salt Formation | ||

| Molar Ratio (Glyphosate:Isopropylamine) | 1:1 to 1:1.2 | |

| Reaction Temperature | < 30-40°C | |

| Final pH | 6.2 - 6.8 | |

| Purity of Solid Product | 96.3% - 97.5% | |

| Yield of Solid Product | 61.9% - 98.9% |

Synthesis Pathway: